![molecular formula C25H21FN2OS B4583491 N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)
N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Übersicht
Beschreibung
The compound belongs to a class of organic molecules featuring a complex structure with multiple functional groups, including a thiazole ring, acetamide moiety, and fluorophenyl groups. Such compounds are often synthesized for their potential pharmacological activities and studied for their chemical and physical properties.
Synthesis Analysis
Synthesis of structurally similar compounds often involves multi-step organic reactions, starting from readily available precursors. For example, a series of N-phenylacetamide derivatives containing arylthiazole moieties was synthesized by introducing the thiazole moiety into the amide scaffold, confirmed by 1H-NMR, 13C-NMR, and HRMS, showing the versatility of thiazole-containing compounds in medicinal chemistry (Lu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
A study detailed the synthesis of derivatives similar to the chemical , highlighting their potential anti-inflammatory activities. The compounds synthesized showed significant anti-inflammatory effects, pointing towards their potential therapeutic applications (K. Sunder & Jayapal Maleraju, 2013).
Antibacterial Evaluation
Another line of research involved the design and synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds exhibited promising antibacterial activities against various bacteria, suggesting their potential as leads in the development of new antibacterial agents (Hui Lu et al., 2020).
Anticancer and Neuroprotective Activities
Research on 2-amino-1,3,4-thiadiazole based compounds, which are structurally related to the chemical , showed anticancer activities against a range of cancer cell lines, including neuroblastoma, colon adenocarcinoma, and lung carcinoma. Additionally, these compounds exhibited neuroprotective effects in neuronal cultures exposed to neurotoxic agents, indicating their potential therapeutic benefits in treating cancer and protecting neuronal health (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).
Synthesis and Evaluation of Antimicrobial Agents
A study on the synthesis of thiazolidin-4-one derivatives and their evaluation as antimicrobial agents revealed the potential of these compounds to inhibit the growth of various bacterial and fungal pathogens. This research underscores the importance of such compounds in the development of new antimicrobial drugs (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Analysis and Detection in Natural Water
Research on the detection of herbicides and their degradates in natural water included analysis of compounds structurally similar to the one . This study highlights the environmental relevance and the need for monitoring such compounds in aquatic ecosystems (L. Zimmerman, R. Schneider, & E. Thurman, 2002).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2OS/c1-17-11-13-20(14-12-17)24-18(2)30-25(27-24)28(22-10-6-9-21(26)16-22)23(29)15-19-7-4-3-5-8-19/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJQLBKGLLWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N(C3=CC(=CC=C3)F)C(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)
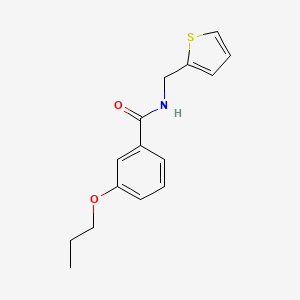
![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
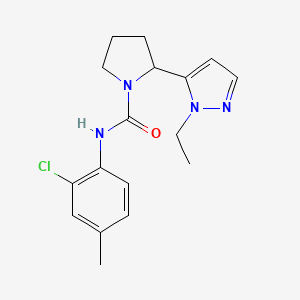
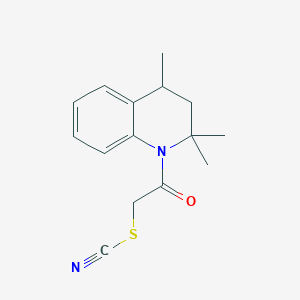
![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
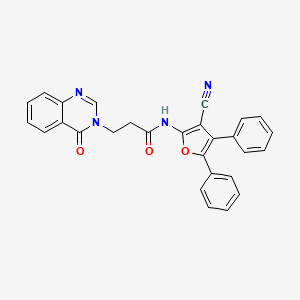
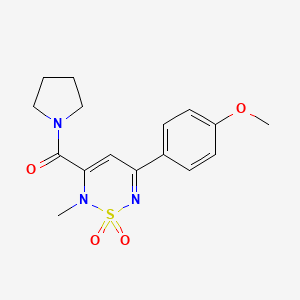
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)